molecular formula C14H14F2O2 B3042572 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran CAS No. 647824-69-9

2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Cat. No. B3042572
CAS RN: 647824-69-9
M. Wt: 252.26 g/mol
InChI Key: NOKFQAFJMJGYLE-UHFFFAOYSA-N
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Description

“2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran” is a chemical compound with the molecular formula C14H14F2O2 . It has an average mass of 252.257 Da and a monoisotopic mass of 252.096191 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 2H-pyran ring with a prop-2-ynyl group and a 2,4-difluorophenyl group attached via an oxygen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.1±3.0 kJ/mol and a flash point of 162.2±23.8 °C . The index of refraction is 1.521, and it has a molar refractivity of 63.5±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

The cyclometalated Ir(III) complexes based on this compound have shown promising photocatalytic activity for water splitting. Specifically, compounds [Ir(dfppy)₂(pidpyH)] (1·PF₆) and [Ir(dfppy)₂(pidpy)] (2) were synthesized. These complexes exhibit acid/base-induced structural transformations due to protonation/deprotonation of their pyridyl groups and/or imidazole units. At room temperature, both 1·PF₆ and 2 demonstrate luminescence switching behaviors, which are associated with the protonation of pyridyl groups and/or imidazole units. Moreover, they serve as photosensitizers for the reduction of water to hydrogen, with 1·PF₆ showing better photocatalytic activity than 2 .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

This compound has been utilized in the synthesis of benzofuro[3,2-b]indol-3-one derivatives. The developed protocol exhibits tolerance towards para-quinamine derivatives bearing various substituted phenylsulfonyl groups, resulting in successful cycloadduct formation .

Structural, Redox, and Antifungal Properties

The introduction of difluorophenyl substituents affects the structural and redox properties of related compounds. For instance, the synthesis of 1-(3,4-difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl derivatives involves oxidation of amidrazones, leading to benzotriazines with potential applications .

Derivatives for Antifungal Drug Development

A derivative of this compound, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-…], has been explored for antifungal drug development. This work aims to enhance the properties of existing antifungal drugs like voriconazole .

properties

IUPAC Name

2-[3-(2,4-difluorophenyl)prop-2-ynoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2O2/c15-12-7-6-11(13(16)10-12)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKFQAFJMJGYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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